molecular formula Cl2HINP B12569272 Phosphorimidic dichloride iodide CAS No. 159100-43-3

Phosphorimidic dichloride iodide

Cat. No.: B12569272
CAS No.: 159100-43-3
M. Wt: 243.80 g/mol
InChI Key: VBDWVLJSNXRZJO-UHFFFAOYSA-N
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Description

Phosphorimidic dichloride iodide (CAS: 120906-57-2) is a phosphorus-based compound with the molecular formula HINP and a molecular weight of 172.89 g/mol . It belongs to the class of phosphorimidic halides, characterized by a phosphorus center bonded to imidic groups and halogens. The compound’s structure involves a phosphorus atom coordinated with one iodide (I), two chlorides (Cl), and an imidic group (NH), though its exact geometric configuration remains understudied. Its synthesis and reactivity are inferred from analogous phosphoramidic and phosphonothioic dichlorides, which share structural similarities .

Properties

CAS No.

159100-43-3

Molecular Formula

Cl2HINP

Molecular Weight

243.80 g/mol

IUPAC Name

dichloro-imino-iodo-λ5-phosphane

InChI

InChI=1S/Cl2HINP/c1-5(2,3)4/h4H

InChI Key

VBDWVLJSNXRZJO-UHFFFAOYSA-N

Canonical SMILES

N=P(Cl)(Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorimidic dichloride iodide can be synthesized through a series of chemical reactions involving phosphorus trichloride and iodine. One common method involves the reaction of phosphorus trichloride with iodine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive nature of the starting materials. The process may include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorimidic dichloride iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The chlorine and iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorus oxychloride, while substitution reactions may produce various halogenated phosphorus compounds.

Scientific Research Applications

Phosphorimidic dichloride iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorimidic dichloride iodide involves its interaction with various molecular targets and pathways. The compound can act as a halogenating agent, introducing chlorine and iodine atoms into other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylphosphoramidic Dichloride (CAS: 1498-54-0)
  • Molecular Formula: C₄H₁₀Cl₂NOP
  • Key Properties: This compound features two ethyl groups attached to the nitrogen of the phosphoramidic backbone. It is used as a precursor in organophosphorus synthesis due to its reactivity in nucleophilic substitution reactions. Unlike phosphorimidic dichloride iodide, it lacks iodide, which reduces its electrophilicity but enhances stability .
  • Stability : Stable under inert conditions but hydrolyzes in aqueous environments.
Phosphenimidous Iodide (CAS: 120906-57-2)
  • Molecular Formula : HINP
  • Key Properties : Shares the iodide substituent with this compound but lacks dichloride groups. Its simpler structure (H-I-N-P) suggests higher reactivity and lower thermal stability. The absence of chlorine substituents may limit its utility in cross-coupling reactions compared to dichloride analogues .
Creatinine Phosphoric Dichloride (CAS: 25221-53-8)
  • Molecular Formula : C₄H₆Cl₂N₃O₂P
  • Key Properties : Contains a creatinine moiety fused to a phosphoramidic dichloride group. The imidazole ring enhances electron-withdrawing effects, increasing acidity at the phosphorus center. This contrasts with this compound, where iodide’s larger atomic radius may sterically hinder reactions .

Stability and Reactivity Trends

Compound Halogen Substituents Stability in Air Solubility Reactivity Notes
This compound Cl₂, I Low (decomposes) Insoluble in H₂O High electrophilicity; prone to hydrolysis
Diethylphosphoramidic dichloride Cl₂ Moderate Soluble in EtOH Stable in anhydrous solvents
Dimethyl lead diiodide I₂ Very low Insoluble in H₂O Rapid decomposition above 50°C

Key Observations :

  • Halogen Influence : Chlorides generally confer higher stability than iodides in analogous compounds (e.g., dimethyl lead dichloride vs. diiodide) . This compound’s instability aligns with this trend.
  • Synthetic Challenges : Suzuki coupling reactions for similar dichlorides yield 50–60% under optimized conditions, reflecting inherent instability during synthesis .

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